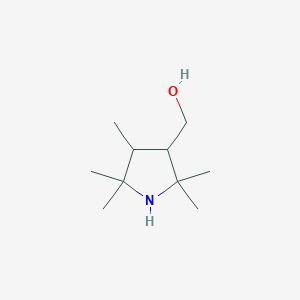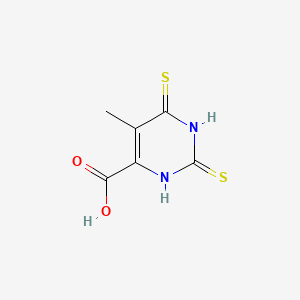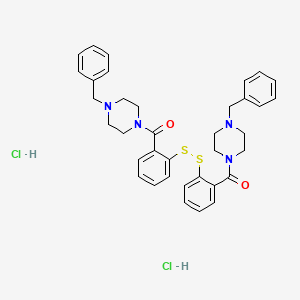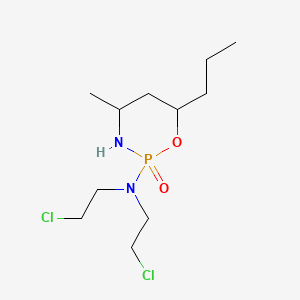![molecular formula C15H18O B14439728 {[(2-Methylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene CAS No. 73810-43-2](/img/structure/B14439728.png)
{[(2-Methylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(2-Methylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene is a chemical compound known for its unique structure and properties It is a member of the cycloalkane family, characterized by a cyclic hydrocarbon structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Methylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene typically involves the reaction of 2-methylcyclohex-3-en-1-one with benzyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a temperature range of 50-70°C to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
{[(2-Methylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: The benzene ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO₃), bromine (Br₂)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Nitro compounds, halogenated derivatives
Aplicaciones Científicas De Investigación
{[(2-Methylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene has found applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of {[(2-Methylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Vinyl chloride: A similar compound with a vinyl group attached to a benzene ring.
Cyclohexane derivatives: Compounds with similar cycloalkane structures but different substituents.
Uniqueness
{[(2-Methylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene stands out due to its unique combination of a cyclohexane ring and a benzene ring, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
73810-43-2 |
|---|---|
Fórmula molecular |
C15H18O |
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
(2-methylcyclohex-3-en-1-ylidene)methoxymethylbenzene |
InChI |
InChI=1S/C15H18O/c1-13-7-5-6-10-15(13)12-16-11-14-8-3-2-4-9-14/h2-5,7-9,12-13H,6,10-11H2,1H3 |
Clave InChI |
NVUFXDLMRWXIAA-UHFFFAOYSA-N |
SMILES canónico |
CC1C=CCCC1=COCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,4'-Diheptyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14439660.png)




![1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2-dichloroethan-1-one](/img/structure/B14439690.png)
![1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14439697.png)

![N-[4-(Hydroxyimino)-2-methylpentan-2-yl]prop-2-enamide](/img/structure/B14439712.png)


